2-氯异烟酸酰肼

描述

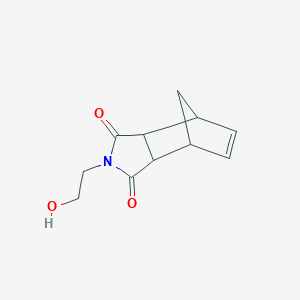

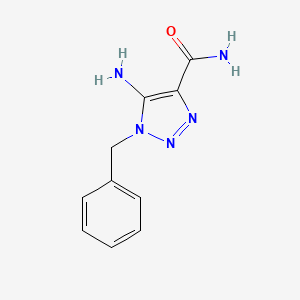

2-Chloro-isonicotinic acid hydrazide (2-Cl-INH) is a synthetic compound that has been widely used in scientific research due to its ability to inhibit the enzyme carbonic anhydrase. This compound is a derivative of isonicotinic acid hydrazide (INH), which is an inhibitor of carbonic anhydrase, and has been studied in both biochemical and physiological contexts.

科学研究应用

合成腙、喹唑啉和席夫碱

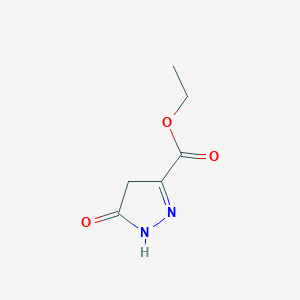

2-氯异烟酸酰肼用于合成腙、喹唑啉和席夫碱 . 这是通过将合适的醛与四种酰肼(包括异烟酸、烟酸和 2- 或 4-氨基苯甲酸酰肼)结合来实现的 . 对于喹唑啉,机械化学方法通常是更好的选择,而对于基于(异)烟酸的酰肼衍生物,固态熔融反应效率更高 .

植物免疫诱导剂

2-氯异烟酸酰肼被用作合成化学植物免疫诱导剂 . 这些诱导剂刺激或启动植物的内源性免疫来抵抗病原体的入侵,而不是直接杀死病原体 .

抗结核药

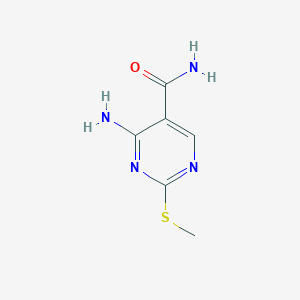

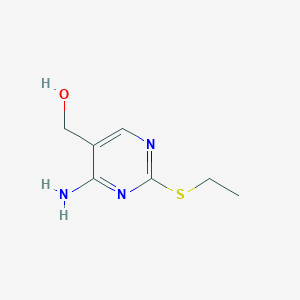

从 2-氯异烟酸酰肼合成的化合物与异烟肼 (INH) 和利福平 (RIP) 等一线药物相比,表现出显着的活性,使其成为开发对抗多重耐药结核病的新先导化合物的一个良好起点 .

靶向细胞死亡通路

研究人员已经创造了靶向细胞死亡通路(如凋亡、坏死和自噬)的新型化合物 . 这些化合物是从 2-氯异烟酸酰肼衍生而来,用于癌症研究 .

开发新的先导化合物

2-氯异烟酸酰肼被用作在药物化学中开发新的先导化合物的一个起点 . 然后评估这些化合物对选定的人类癌细胞系和细菌菌株的细胞毒性和抗菌活性 .

使用化学计量学方法的反应监测

作用机制

安全和危害

未来方向

生化分析

Biochemical Properties

2-Chloro-isonicotinic acid hydrazide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound interacts with enzymes such as catalase-peroxidase, which activates it into its active form. The active form of 2-Chloro-isonicotinic acid hydrazide then inhibits the synthesis of mycolic acids by binding to the enoyl-acyl carrier protein reductase, an enzyme crucial for the elongation of fatty acids in the mycobacterial cell wall .

Cellular Effects

2-Chloro-isonicotinic acid hydrazide affects various types of cells and cellular processes. In bacterial cells, it disrupts the synthesis of the cell wall, leading to cell lysis and death. In mammalian cells, this compound has been observed to interfere with pyridoxine (vitamin B6) metabolism, leading to a deficiency in pyridoxal phosphate, an essential cofactor for many enzymatic reactions. This deficiency can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Chloro-isonicotinic acid hydrazide involves its activation by bacterial catalase-peroxidase, which converts it into an active form. This active form then inhibits the synthesis of mycolic acids by binding to the enoyl-acyl carrier protein reductase. Additionally, 2-Chloro-isonicotinic acid hydrazide can inhibit other enzymes such as cytochrome P450 enzymes, leading to changes in gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-isonicotinic acid hydrazide can change over time. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to 2-Chloro-isonicotinic acid hydrazide has been observed to cause persistent inhibition of mycolic acid synthesis and prolonged effects on cellular metabolism .

Dosage Effects in Animal Models

The effects of 2-Chloro-isonicotinic acid hydrazide vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity, neurotoxicity, and disruptions in vitamin B6 metabolism. These toxic effects are dose-dependent and can be mitigated by co-administration of pyridoxine .

Metabolic Pathways

2-Chloro-isonicotinic acid hydrazide is metabolized primarily in the liver by enzymes such as N-acetyltransferase and cytochrome P450. The primary metabolic pathway involves acetylation to form N-acetyl-2-Chloro-isonicotinic acid hydrazide, which is then further metabolized to isonicotinic acid and monoacetylhydrazine. These metabolites can exert hepatotoxic effects through the formation of reactive intermediates .

Transport and Distribution

Within cells and tissues, 2-Chloro-isonicotinic acid hydrazide is transported and distributed via passive diffusion and active transport mechanisms. It readily diffuses into body fluids, tissues, and organs, including the cerebrospinal fluid, pleural fluid, and ascitic fluid. The compound’s distribution is influenced by its lipophilicity and interactions with transport proteins .

Subcellular Localization

2-Chloro-isonicotinic acid hydrazide localizes primarily in the cytoplasm and mitochondria of cells. Its activity is influenced by its subcellular localization, as it can interact with various enzymes and proteins within these compartments. The compound’s localization is directed by its chemical structure and post-translational modifications, which can target it to specific cellular compartments .

属性

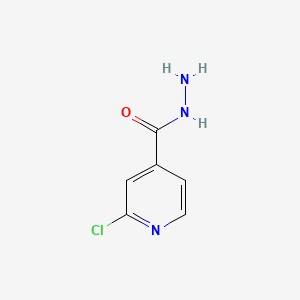

IUPAC Name |

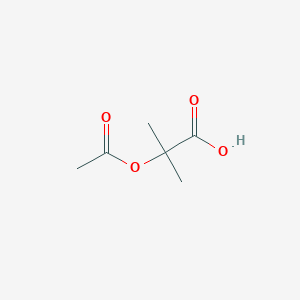

2-chloropyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIIYNBBSHJOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207180 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58481-04-2 | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058481042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 58481-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-chloro-4-carboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Benzyloxy)carbonyl]amino}benzoic acid](/img/structure/B1267498.png)